molecular formula C14H15ClO3 B1323816 trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-63-1

trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No. B1323816
M. Wt: 266.72 g/mol
InChI Key: BMKCNNOEUWPEAM-JOYOIKCWSA-N
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Description

“trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-63-1 . The IUPAC name for this compound is (1R,2S)-2-(2-(3-chlorophenyl)-2-oxoethyl)cyclopentane-1-carboxylic acid .


Molecular Structure Analysis

The molecular formula of this compound is C14H15ClO3 . The InChI code is 1S/C14H15ClO3/c15-11-6-4-9(5-7-11)13(16)8-10-2-1-3-12(10)14(17)18/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1 .

Scientific Research Applications

Analytical Methodologies

  • Detection in Human Urine : A study developed a method for determining major metabolites of synthetic pyrethroids in human urine, which included compounds structurally related to trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid. This was accomplished using solid-phase extraction and gas chromatography-tandem mass spectrometry (Arrebola et al., 1999).

  • Separation of Isomers : Research on the separation of isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acids, which are structurally similar to the compound of interest, was performed using high-performance liquid chromatography (Péter & Fülöp, 1995).

Photochemical Reactivity

  • Photochemistry in Crystalline Phase : A study examined the photochemical reactivity of flouro- and chloro-substituted trans-stilbene-4-carboxylic-acids and their derivatives, including structures related to trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid. The research focused on their behavior in the crystalline phase, revealing insights into their photoreactivity and molecular configuration (Brune et al., 1994).

Bio-Isostere Potential

  • Cyclopentane-1,2-dione as Bio-Isostere : Research evaluating cyclopentane-1,2-diones, closely related to the subject compound, explored their potential as surrogates for the carboxylic acid functional group in drug design. This study indicated that such compounds might serve as useful bio-isosteres in medicinal chemistry (Ballatore et al., 2014).

  • Cyclopentane-1,3-dione as Carboxylic Acid Isostere : Another study explored cyclopentane-1,3-diones as isosteres for carboxylic acid, similar to the chemical structure of interest. It highlighted the potential of cyclopentane-1,3-dione in mimicking the carboxylic acid functional group in drug development (Ballatore et al., 2011).

properties

IUPAC Name

(1R,2S)-2-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO3/c15-11-5-1-4-10(7-11)13(16)8-9-3-2-6-12(9)14(17)18/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18)/t9-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKCNNOEUWPEAM-JOYOIKCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201149215
Record name rel-(1R,2S)-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

CAS RN

733740-63-1
Record name rel-(1R,2S)-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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